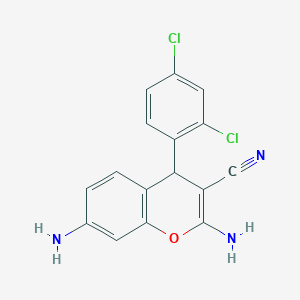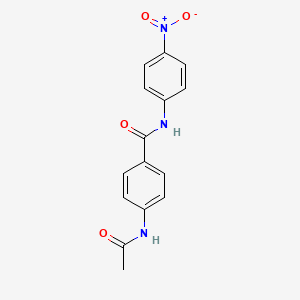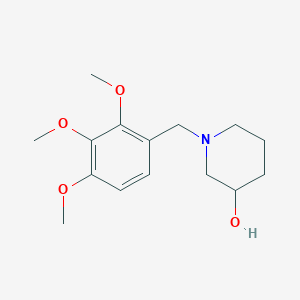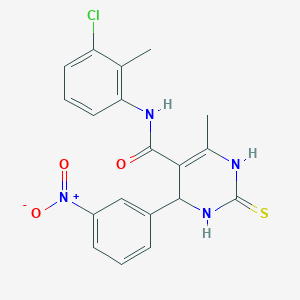
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione, also known as BMD-315, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of imidazolidinedione derivatives and has been studied for its potential therapeutic effects on various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential therapeutic effects on various diseases. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. Another advantage of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its relative ease of synthesis. However, one of the limitations of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione. One direction is to further investigate the mechanism of action of the compound. This can be done by studying its effects on various signaling pathways and gene expression. Another direction is to explore the potential therapeutic applications of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more water-soluble derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione can improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction and yields 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17-14(19-18(22)20(17)13-4-2-1-3-5-13)10-12-6-7-15-16(11-12)24-9-8-23-15/h1-7,10-11H,8-9H2,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFBDUMOQFKJT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)